5-Methoxyquinolin-2(1H)-one
Overview
Description
5-Methoxyquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinolinone family It is characterized by a quinoline ring system with a methoxy group at the 5-position and a keto group at the 2-position
Scientific Research Applications
5-Methoxyquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with biomolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Safety and Hazards
Future Directions
Quinoline derivatives, such as 5-Methoxyquinolin-2(1H)-one, have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs due to their broad spectrum of bio-responses . Therefore, the future directions for this compound could involve further exploration of its potential medicinal uses and the development of greener and more sustainable chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-methoxyanthranilic acid with acetic anhydride can yield this compound through a cyclization process. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the quinolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding hydroxyquinoline derivatives.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can have different chemical and biological properties.
Mechanism of Action
The mechanism of action of 5-Methoxyquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The methoxy and keto groups play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2(1H)-one: Lacks the methoxy group at the 5-position, which can affect its chemical reactivity and biological activity.
5-Hydroxyquinolin-2(1H)-one: Has a hydroxyl group instead of a methoxy group, leading to different hydrogen bonding interactions and solubility properties.
5-Chloroquinolin-2(1H)-one: Contains a chlorine atom at the 5-position, which can influence its electronic properties and reactivity.
Uniqueness
5-Methoxyquinolin-2(1H)-one is unique due to the presence of the methoxy group, which can enhance its solubility and modify its electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-methoxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEKDEFGMGFUBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455741 | |
Record name | 5-Methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160893-04-9 | |
Record name | 5-Methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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